![molecular formula C7H8O3S B2513517 (1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide CAS No. 2193052-20-7](/img/structure/B2513517.png)
(1S,2R,6S,7R)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Optically Active Polymers
The compound’s symmetrical structure makes it an attractive precursor for creating optically active polymers. Monomers based on this compound offer a significant advantage: they can polymerize through two mechanisms—Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization. Researchers have developed a simple and accessible method for preparing the precursor, exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA), from industrially available compounds like maleic anhydride and dicyclopentadiene . These polymers find applications in materials science, drug delivery, and other fields.
Synthesis of Cyclopentanoids and Pharmacologically Important Compounds
The endo-tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one system, of which our compound is a part, serves as a versatile synthon for synthesizing various naturally occurring cyclopentanoids and pharmacologically relevant molecules. Researchers have exploited this system to access a wide range of bioactive compounds . The compound’s unique structure provides a valuable starting point for designing novel drugs and understanding biological processes.
Chiral Catalysts and Asymmetric Synthesis
Chirality plays a crucial role in many chemical reactions. The absolute configuration of our compound [(−)-(1R,2S,6R,7S,2′S)-5-(2′-hydroxymethyl-pyrrolidin-1′-yl)-endo-tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one] has been determined, aiding in the development of chiral catalysts and asymmetric synthesis methods. These tools enable chemists to selectively produce enantiomerically pure compounds, essential for drug development and fine chemical synthesis .
Organic Synthesis and Building Blocks
Researchers have employed our compound as a building block in organic synthesis. Its unique bicyclic structure allows for diverse functionalization, making it valuable for constructing complex molecules. By incorporating this compound into synthetic routes, scientists can access novel scaffolds and explore new reaction pathways .
Medicinal Chemistry and Drug Design
Given its intriguing structure, our compound may serve as a scaffold for designing new drugs. Medicinal chemists can modify its functional groups to create libraries of analogs, screening them for potential therapeutic activity. By leveraging the compound’s rigidity and stereochemistry, researchers can target specific biological pathways .
Computational Chemistry and Molecular Modeling
The compound’s conformational flexibility and electronic properties make it an interesting subject for computational studies. Researchers can explore its energetics, reactivity, and interactions with other molecules using quantum mechanical calculations and molecular dynamics simulations. Such insights aid in understanding reaction mechanisms and predicting properties .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R,6S,7R)-3,5-dioxa-4λ4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-11-9-6-4-1-2-5(3-4)7(6)10-11/h1-2,4-7H,3H2/t4-,5+,6-,7+,11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFAMOVMUHSLI-SPMCEVJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2OS(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2OS(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)
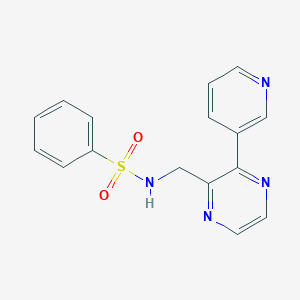
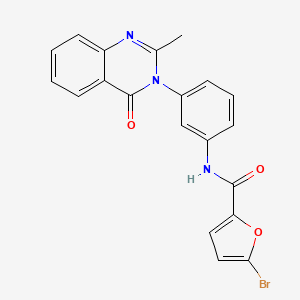
![N-(4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2513440.png)
![Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2513441.png)
![Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513442.png)
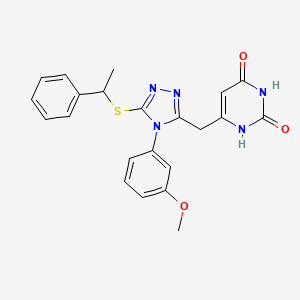
![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)
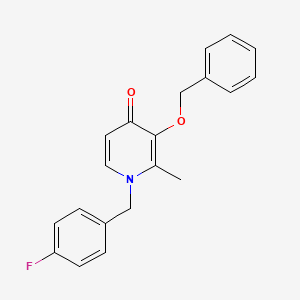
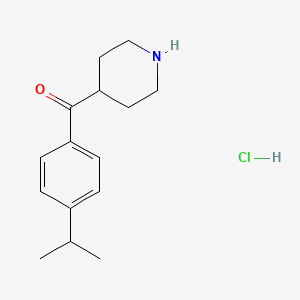
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2513451.png)
![3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2513453.png)
![Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B2513454.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2513456.png)